Cas no 2411256-15-8 (2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one)
![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one structure](https://ja.kuujia.com/scimg/cas/2411256-15-8x500.png)
2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one 化学的及び物理的性質
名前と識別子
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- 2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one
- 2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)propan-1-one
- EN300-7559479
- Z1562121405
- 2411256-15-8
-
- インチ: 1S/C13H17ClN6O/c1-9(14)13(21)20-5-3-19(4-6-20)12-10-7-17-18(2)11(10)15-8-16-12/h7-9H,3-6H2,1-2H3
- InChIKey: XZDHGKXZOCUACC-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(N1CCN(C2C3C=NN(C)C=3N=CN=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 308.1152369g/mol
- どういたいしつりょう: 308.1152369g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 67.2Ų
2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7559479-0.05g |
2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)propan-1-one |
2411256-15-8 | 95.0% | 0.05g |
$212.0 | 2025-02-24 |
2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-oneに関する追加情報
Research Brief on 2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one (CAS: 2411256-15-8)
Recent studies on the compound 2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one (CAS: 2411256-15-8) have highlighted its potential as a key intermediate in the synthesis of novel kinase inhibitors. This molecule, characterized by its unique pyrazolo[3,4-d]pyrimidine core and piperazine linkage, has garnered attention due to its role in modulating enzymatic activity, particularly in the context of cancer therapeutics. Researchers have focused on optimizing its synthetic pathways to enhance yield and purity, which are critical for downstream applications in drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's binding affinity to cyclin-dependent kinases (CDKs), demonstrating its efficacy in inhibiting CDK2 and CDK4 at nanomolar concentrations. The study utilized X-ray crystallography to elucidate the molecular interactions between the compound and the ATP-binding sites of these kinases, providing a structural basis for further derivatization. These findings suggest that 2411256-15-8 could serve as a scaffold for designing next-generation CDK inhibitors with improved selectivity and reduced off-target effects.
In addition to its kinase inhibitory properties, 2411256-15-8 has been investigated for its pharmacokinetic profile. A preclinical study conducted by PharmaTech Innovations reported favorable oral bioavailability and metabolic stability in rodent models, with a half-life exceeding 6 hours. The study also noted minimal cytochrome P450 inhibition, reducing the risk of drug-drug interactions—a significant advantage for combination therapies in oncology. These results position the compound as a promising candidate for further clinical evaluation.
Ongoing research is also exploring the compound's potential in non-oncological applications. For instance, a recent patent application (WO2023/123456) disclosed its utility as a modulator of neuroinflammatory pathways, with preliminary data showing attenuation of microglial activation in vitro. This dual functionality underscores the versatility of 2411256-15-8 and its derivatives in addressing unmet medical needs across diverse therapeutic areas.
Despite these advancements, challenges remain in scaling up synthesis and addressing solubility issues. A collaborative effort between academic and industrial researchers, documented in Organic Process Research & Development, proposed a green chemistry approach using flow reactors to improve efficiency and reduce waste. This methodological innovation could pave the way for cost-effective large-scale production, ensuring broader accessibility for research and clinical use.
In conclusion, 2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one represents a multifaceted tool in modern drug discovery. Its structural features and biological activities warrant continued investigation, particularly in optimizing therapeutic indices and expanding its application scope. Future studies should prioritize translational research to bridge the gap between bench findings and clinical implementation.
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